BenchChemオンラインストアへようこそ!

4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

Fragment-based drug discovery Lipophilicity optimization ADME prediction

4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic small molecule (C₈H₁₂N₆, MW 192.22 g/mol) composed of a 4-methylpyrazol-3-amine core linked via a methylene bridge to a 2-methyl-2H-1,2,3-triazole moiety. The compound belongs to a family of pyrazole–triazole hybrid scaffolds that have been explicitly claimed as key intermediates and pharmacophoric elements in spleen tyrosine kinase (Syk) inhibitor patents from Merck Sharp & Dohme Corp.

Molecular Formula C8H12N6
Molecular Weight 192.22 g/mol
Cat. No. B13060369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC8H12N6
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)CC2=NN(N=C2)C
InChIInChI=1S/C8H12N6/c1-6-4-14(12-8(6)9)5-7-3-10-13(2)11-7/h3-4H,5H2,1-2H3,(H2,9,12)
InChIKeyUKHVSMGSXPVDSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1865208-06-5): Heterocyclic Fragment for Kinase-Targeted Library Design


4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic small molecule (C₈H₁₂N₆, MW 192.22 g/mol) composed of a 4-methylpyrazol-3-amine core linked via a methylene bridge to a 2-methyl-2H-1,2,3-triazole moiety [1]. The compound belongs to a family of pyrazole–triazole hybrid scaffolds that have been explicitly claimed as key intermediates and pharmacophoric elements in spleen tyrosine kinase (Syk) inhibitor patents from Merck Sharp & Dohme Corp. [2]. Its computed properties (XLogP3 = 0.2, TPSA = 74.6 Ų, HBD = 1, HBA = 4) position it as a low-molecular-weight fragment with balanced polarity suitable for fragment-based drug discovery and lead optimization campaigns [1].

Why 4-Substitution on the Pyrazol-3-amine Scaffold Cannot Be Assumed Interchangeable for 4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine


Within the 1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine series, the 4-position substituent on the pyrazole ring exerts a dominant influence on lipophilicity, steric profile, and synthetic derivatization potential. Simple in-class substitution—replacing the 4-methyl group with hydrogen, halogen, or a larger alkyl moiety—alters XLogP3 by more than 0.4 log units and changes molecular weight by over 14 g/mol, which can shift a compound across critical thresholds in fragment-based screening cascades (e.g., the Rule of Three) [1][2]. Furthermore, the 4-methyl analog occupies a unique position as a non-halogenated, synthetically versatile intermediate that avoids the metabolic activation risks associated with aryl bromides and chlorides, while retaining sufficient steric bulk to influence binding pocket occupancy in kinase active sites [3]. These differences are quantifiable and consequential for procurement decisions in medicinal chemistry programs.

Quantitative Comparator Evidence: 4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine vs. Closest Analogs


Lipophilicity (XLogP3) Head-to-Head: 4-Methyl vs. 4-Bromo vs. 4-Unsubstituted Pyrazol-3-amine Triazole Hybrids

The target compound's XLogP3 of 0.2 positions it at an intermediate lipophilicity within the 4-substituted series, flanked by the more polar 4-H analog (XLogP3 = -0.2) and the more lipophilic 4-Br analog (XLogP3 = 0.5) [1][2]. This 0.4 log-unit window between the 4-H and 4-Me, and 0.3 log-unit gap between 4-Me and 4-Br, is critical: in fragment-based screening, a ΔXLogP3 of ≥0.3 can shift a compound across the 'sweet spot' for fragment solubility (logP 0–2), directly affecting aqueous solubility and nonspecific binding [3]. The 4-methyl group achieves this without introducing the heavy atom penalty (Br = 79.9 Da) or potential CYP450-mediated metabolic activation associated with the aryl bromide.

Fragment-based drug discovery Lipophilicity optimization ADME prediction

Molecular Weight and Heavy Atom Count: Position of 4-Methyl Analog Within Fragment-Likeness Space

The target compound (MW = 192.22 g/mol, 14 heavy atoms) sits between the 4-H analog (MW = 178.20, 13 heavy atoms) and the 4-Br analog (MW = 257.09, 14 heavy atoms) [1][2]. All three comply with the fragment Rule of Three (MW < 300), but the 4-Br analog's mass is 34% higher than the 4-H baseline, which can negatively impact ligand efficiency (LE) metrics when the bromine does not productively engage the target. The 4-methyl analog adds only 14 Da over the 4-H scaffold while contributing a hydrophobic surface that can fill shallow lipophilic pockets in kinase hinge regions—a binding mode explicitly exploited in Merck's Syk inhibitor series where 4-methylpyrazole motifs are recurrent [3].

Fragment-based screening Rule of Three compliance Lead optimization

Topological Polar Surface Area (TPSA) Parity Across 4-Substituted Analogs: Maintained Solubility and Permeability Profile

The TPSA for the 4-methyl, 4-H, and 4-Br analogs is identical at 74.6 Ų, as the 4-substituent does not alter the count of polar nitrogen atoms [1][2]. This TPSA value falls within the favorable range (60–140 Ų) for both oral absorption (TPSA < 140 Ų) and CNS penetration (TPSA < 90 Ų), meaning all three analogs are predicted to have acceptable passive permeability [3]. The differentiation therefore arises not from polarity but from the lipophilicity differences documented in Evidence Item 1, making the 4-methyl analog the uniquely balanced choice where moderate logP must be achieved without TPSA penalty.

ADME prediction Permeability TPSA Physicochemical profiling

Synthetic Utility Differentiation: 4-Methyl as a Non-Halogen Handle for Late-Stage Diversification vs. 4-Bromo for Direct Cross-Coupling

The 4-bromo analog (CAS 1866453-11-3) enables direct Suzuki, Buchwald, or Ullmann cross-coupling at the pyrazole 4-position, which is advantageous for rapid analog generation [1]. However, the 4-methyl analog offers a complementary and increasingly valued synthetic pathway: the methyl group can serve as a directing group for C–H activation chemistry or be oxidized to a carboxylic acid or aldehyde for subsequent diversification, all while avoiding the 79.9 Da mass penalty and potential dehalogenation byproducts of the bromo compound [2]. This differentiation matters when procurement is driven by the intended downstream chemistry: the 4-bromo analog is preferable for direct metal-catalyzed coupling, while the 4-methyl analog is the superior choice for programs employing C–H functionalization strategies or where halogen-free intermediates are required by quality-by-design (QbD) principles [3].

Synthetic chemistry Cross-coupling Late-stage functionalization C–H activation

Targeted Application Scenarios for 4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine Based on Quantitative Differentiation


Fragment-Based Lead Discovery Libraries Targeting Kinase Hinge Regions

With XLogP3 = 0.2 and TPSA = 74.6 Ų, this compound conforms to the Rule of Three for fragment libraries and provides a balanced polarity profile for screening against kinase ATP-binding sites. The 4-methyl group offers a hydrophobic contact point that mimics the methyl substituents found in ATP-competitive kinase inhibitors, while the 3-amine serves as a hydrogen-bond donor to the hinge region. This scaffold is directly precedented in Merck's Syk inhibitor patent family, making it a credible fragment for hit identification against Syk and related tyrosine kinases [1].

C–H Activation and Late-Stage Functionalization Platforms

The 4-methyl substituent provides a non-halogen synthetic handle for C(sp³)–H activation chemistry, enabling late-stage diversification without the mass penalty or dehalogenation risk of the 4-bromo analog. This is particularly relevant for process chemistry groups building halogen-free synthetic routes to meet ICH Q11 starting material expectations or to avoid genotoxic impurity concerns associated with aryl halide intermediates [2].

Physicochemical Property Optimization in Lead Series Where Baseline LogP is Too Low or Too High

In a lead optimization campaign where the unsubstituted (4-H) analog yields XLogP3 = -0.2 and exhibits poor cellular permeability, or where the 4-bromo analog (XLogP3 = 0.5) triggers hERG or phospholipidosis alerts due to excessive lipophilicity, the 4-methyl analog provides a quantitatively intermediate logP (0.2) that can restore the desired ADME profile without resynthesizing the core scaffold. This makes it a valuable tool compound for SAR studies exploring lipophilicity–activity relationships [3].

Syk Kinase Inhibitor Intermediate and Tool Compound Synthesis

The patent literature from Merck Sharp & Dohme Corp. (U.S. Patent 9,242,984 and related filings) explicitly describes pyrazole–triazole hybrids with 4-alkyl substitution as key pharmacophoric elements for spleen tyrosine kinase (Syk) inhibition, relevant to asthma, COPD, rheumatoid arthritis, and cancer [1]. The 4-methyl analog serves as both a direct fragment for biochemical screening and as a synthetic intermediate toward more elaborated Syk inhibitors bearing the 2-methyl-2H-1,2,3-triazole motif.

Quote Request

Request a Quote for 4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.